molecular formula C15H12BrClN2O2 B10962225 1-(3-Acetylphenyl)-3-(4-bromo-2-chlorophenyl)urea

1-(3-Acetylphenyl)-3-(4-bromo-2-chlorophenyl)urea

Cat. No.: B10962225
M. Wt: 367.62 g/mol
InChI Key: OMJQOKGGELDBLY-UHFFFAOYSA-N
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Description

1-(3-Acetylphenyl)-3-(4-bromo-2-chlorophenyl)urea is an organic compound that belongs to the class of ureas This compound is characterized by the presence of a urea functional group, which is bonded to two aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Acetylphenyl)-3-(4-bromo-2-chlorophenyl)urea typically involves the reaction of 3-acetylphenyl isocyanate with 4-bromo-2-chloroaniline. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:

    Preparation of 3-Acetylphenyl Isocyanate: This intermediate can be synthesized by reacting 3-acetylphenylamine with phosgene or a phosgene equivalent under anhydrous conditions.

    Reaction with 4-Bromo-2-chloroaniline: The 3-acetylphenyl isocyanate is then reacted with 4-bromo-2-chloroaniline in an appropriate solvent, such as dichloromethane or toluene, at a controlled temperature (typically between 0°C and 25°C). The reaction mixture is stirred for several hours to ensure complete conversion to the desired urea product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize the purity and yield of the final product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(3-Acetylphenyl)-3-(4-bromo-2-chlorophenyl)urea can undergo various chemical reactions, including:

    Substitution Reactions: The bromo and chloro substituents on the aromatic rings can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

    Oxidation and Reduction Reactions: The acetyl group can be oxidized to a carboxylic acid or reduced to an alcohol under appropriate conditions.

    Hydrolysis: The urea functional group can be hydrolyzed under acidic or basic conditions to yield the corresponding amines and carbon dioxide.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used in acidic or neutral conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used in anhydrous solvents like ether or tetrahydrofuran (THF).

Major Products Formed

    Substitution Reactions: New derivatives with different substituents on the aromatic rings.

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

Scientific Research Applications

1-(3-Acetylphenyl)-3-(4-bromo-2-chlorophenyl)urea has several scientific research applications, including:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents. Its unique structure allows for the exploration of new drug candidates with potential therapeutic effects.

    Biological Studies: The compound can be used in biological assays to study its effects on various cellular processes and pathways. It may serve as a tool compound to investigate the role of specific molecular targets.

    Material Science: The compound’s unique chemical properties make it a candidate for the development of new materials with specific functionalities, such as polymers or coatings.

    Chemical Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 1-(3-Acetylphenyl)-3-(4-bromo-2-chlorophenyl)urea depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The acetyl, bromo, and chloro substituents on the aromatic rings can influence the compound’s binding affinity and selectivity for these targets.

Comparison with Similar Compounds

1-(3-Acetylphenyl)-3-(4-bromo-2-chlorophenyl)urea can be compared with other similar compounds, such as:

    1-(3-Acetylphenyl)-3-(4-chlorophenyl)urea: This compound lacks the bromo substituent, which may affect its chemical reactivity and biological activity.

    1-(3-Acetylphenyl)-3-(4-bromo-2-fluorophenyl)urea: The presence of a fluorine atom instead of chlorine can influence the compound’s electronic properties and interactions with molecular targets.

    1-(3-Acetylphenyl)-3-(4-bromo-2-methylphenyl)urea: The methyl group can affect the compound’s steric properties and reactivity in chemical reactions.

Properties

Molecular Formula

C15H12BrClN2O2

Molecular Weight

367.62 g/mol

IUPAC Name

1-(3-acetylphenyl)-3-(4-bromo-2-chlorophenyl)urea

InChI

InChI=1S/C15H12BrClN2O2/c1-9(20)10-3-2-4-12(7-10)18-15(21)19-14-6-5-11(16)8-13(14)17/h2-8H,1H3,(H2,18,19,21)

InChI Key

OMJQOKGGELDBLY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)NC2=C(C=C(C=C2)Br)Cl

Origin of Product

United States

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